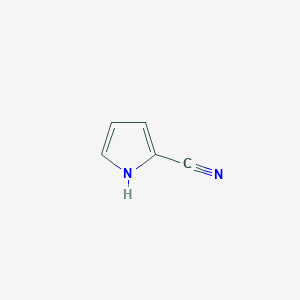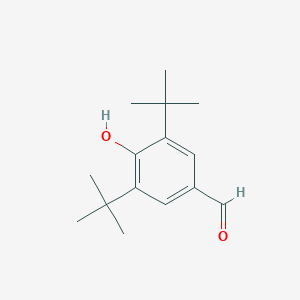![molecular formula C15H20O2 B156103 (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol CAS No. 1618-84-4](/img/structure/B156103.png)
(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Dihydrolindenenol: is a chemical compound with the molecular formula C₁₅H₂₄O. It is a naturally occurring sesquiterpene alcohol found in various plant species. This compound is known for its unique structure, which includes a cyclopropane ring fused to an indene moiety, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol typically involves the cyclization of a suitable precursor. One common method is the acid-catalyzed cyclization of a farnesyl alcohol derivative. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, this compound can be produced through the extraction of natural sources followed by purification. The extraction process involves the use of organic solvents to isolate the compound from plant materials. The crude extract is then subjected to chromatographic techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Beta-Dihydrolindenenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Beta-Dihydrolindenenol can participate in substitution reactions, particularly at the hydroxyl group, to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of beta-Dihydrolindenone.
Reduction: Formation of dihydro-(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol.
Substitution: Formation of (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol esters or ethers.
Scientific Research Applications
Beta-Dihydrolindenenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a model compound for studying cyclopropane ring chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: Beta-Dihydrolindenenol is used in the fragrance industry due to its pleasant aroma and in the synthesis of flavoring agents.
Mechanism of Action
The mechanism of action of (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, leading to antimicrobial activity. The exact molecular targets and pathways are still under investigation, but it is believed that this compound affects multiple signaling pathways to exert its effects.
Comparison with Similar Compounds
Alpha-Dihydrolindenenol: Similar structure but differs in the position of the hydroxyl group.
Gamma-Dihydrolindenenol: Another isomer with a different arrangement of the cyclopropane ring.
Beta-Dihydrolindenone: The oxidized form of (1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol.
Uniqueness: Beta-Dihydrolindenenol is unique due to its specific cyclopropane-indene structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
1618-84-4 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(1S,2R,9S,10R,12R,13S)-4,9,13-trimethyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-ol |
InChI |
InChI=1S/C15H20O2/c1-7-6-17-11-5-15(3)10-4-9(10)8(2)13(15)14(16)12(7)11/h6,8-10,13-14,16H,4-5H2,1-3H3/t8-,9+,10+,13+,14-,15-/m0/s1 |
InChI Key |
KOUSZLSRRSPESN-ZKNHQXDVSA-N |
SMILES |
CC1C2CC2C3(C1C(C4=C(C3)OC=C4C)O)C |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@H]2[C@]3([C@H]1[C@H](C4=C(C3)OC=C4C)O)C |
Canonical SMILES |
CC1C2CC2C3(C1C(C4=C(C3)OC=C4C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4aR,8aR)-1,5-dimethyl-2,3,4,4a,6,7,8,8a-octahydropyrazino[2,3-b]pyrazine](/img/structure/B156034.png)

![N-[5-[[4-(Dimethylamino)phenyl]methylene]-4-oxo-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide](/img/structure/B156040.png)







